

A Technical Guide to C14H12O3: Isomeric Diversity in Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methylphenoxy)benzoic acid

Cat. No.: B1584769

[Get Quote](#)

Abstract: The molecular formula C14H12O3, with a molecular weight of approximately 228.24 g/mol, represents a fascinating crossroads of chemistry and pharmacology.^{[1][2]} This formula does not describe a single entity but rather a diverse collection of isomers, each possessing unique structural arrangements that dictate profound differences in physicochemical properties, biological activities, and therapeutic applications. This guide provides an in-depth technical exploration of key C14H12O3 isomers relevant to researchers, scientists, and drug development professionals. We will delve into the distinct characteristics of prominent isomers such as the celebrated nutraceutical trans-resveratrol, the widely used UV filter oxybenzone, and the versatile fragrance component benzyl salicylate. The narrative will focus on the causal relationships between molecular structure and function, validated analytical methodologies for isomer differentiation, and the mechanistic underpinnings of their biological effects, grounded in authoritative references.

The Significance of Isomerism in C14H12O3

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.^[3] This structural variance is not a trivial distinction; it is fundamental to a molecule's interaction with biological systems.^{[4][5]} For the formula C14H12O3, isomers can be structural (constitutional), where atoms are connected in a different order, or stereoisomers, where connectivity is the same but the spatial orientation differs.^[3]

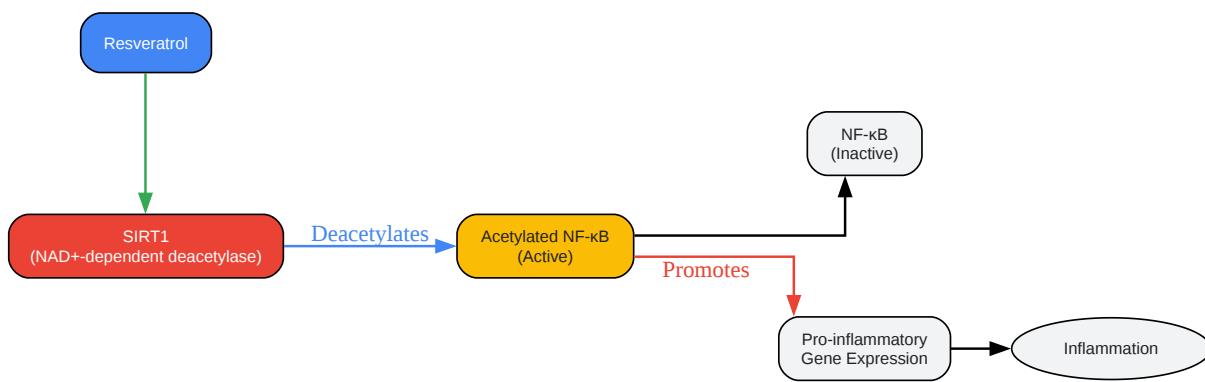
These differences can lead to vastly different pharmacological and toxicological profiles.^[5] One isomer might be a potent therapeutic agent, while another could be inactive or even harmful.^[6]

Therefore, the ability to separate, identify, and characterize specific isomers is a critical competency in drug development and chemical safety assessment.^{[7][8]} This guide will explore the practical implications of this isomerism through the lens of scientifically and commercially significant C₁₄H₁₂O₃ compounds.

Comparative Analysis of Key C₁₄H₁₂O₃ Isomers

To appreciate the diversity encapsulated by C₁₄H₁₂O₃, we will focus on three prominent, structurally distinct isomers: trans-Resveratrol, Oxybenzone (Benzophenone-3), and Benzyl Salicylate. Their properties are summarized below.

Property	trans-Resveratrol	Oxybenzone (Benzophenone-3)	Benzyl Salicylate
IUPAC Name	(E)-5-(4-hydroxystyryl)benzene -1,3-diol	(2-Hydroxy-4-methoxyphenyl) (phenyl)methanone ^[9]	Benzyl 2-hydroxybenzoate
CAS Number	501-36-0 ^[2]	131-57-7 ^[9]	118-58-1 ^[10]
Molecular Weight	228.24 g/mol ^[1]	228.25 g/mol ^[11]	228.24 g/mol ^[12]
Structure Type	Stilbenoid, Polyphenol ^[1]	Benzophenone, Aromatic Ketone ^[13]	Salicylic Acid Ester ^[14]
Appearance	Off-white powder	Pale-yellow crystals ^[13]	Colorless to pale yellow liquid ^{[12][14]}
Melting Point	~261-264 °C	~62-64 °C ^[15]	~24 °C ^[14]
Solubility	Slightly soluble in water, soluble in ethanol.	Insoluble in water, soluble in organic solvents. ^[15]	Slightly soluble in water, miscible with alcohol and ether. ^{[10][14]}
Primary Application	Dietary supplement, antioxidant. ^{[2][16]}	UV filter in sunscreens and cosmetics. ^{[13][17]}	Fragrance fixative, solvent, UV absorber. ^{[12][14]}


In-Depth Profile: trans-Resveratrol

trans-Resveratrol is a naturally occurring polyphenol found in the skin of grapes, blueberries, and other plants.^[2] It has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-aging properties.^{[18][19]}

Biological Activity and Mechanism of Action

The biological effects of resveratrol are extensive and have been linked to its ability to modulate various cellular signaling pathways.^[16] One of the most studied mechanisms is its activation of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase.^{[20][21][22]}

SIRT1 Activation Pathway: SIRT1 plays a crucial role in regulating cellular processes like DNA repair, inflammation, and metabolism.^[22] Resveratrol is believed to allosterically activate SIRT1, leading to the deacetylation of various downstream targets.^[20] These targets include transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p53.^{[20][23]} By deacetylating NF-κB, SIRT1 can suppress the expression of pro-inflammatory genes.^{[20][23]}

Resveratrol-mediated activation of SIRT1 leading to anti-inflammatory effects.

[Click to download full resolution via product page](#)

Caption: Resveratrol activates SIRT1, which deacetylates and inactivates NF-κB, suppressing inflammation.

This anti-inflammatory action is a cornerstone of resveratrol's therapeutic potential in various diseases.[20][23] Studies have shown that resveratrol can ameliorate inflammation in conditions like diabetes and neurodegenerative diseases by activating SIRT1.[23][24]

In-Depth Profile: Oxybenzone (Benzophenone-3)

Oxybenzone is a synthetic compound widely used in sunscreens and personal care products for its ability to absorb UV radiation.[13][25] It provides broad-spectrum protection against both UVB and some UVA rays.[17]

Mechanism of Action as a UV Filter

Oxybenzone's function relies on its molecular structure, which allows it to absorb high-energy UV photons. Upon absorption, the molecule is promoted to an excited electronic state. It then rapidly dissipates this energy as heat, returning to its ground state without undergoing chemical degradation. This photochemical process effectively converts harmful UV radiation into harmless thermal energy on the skin's surface.

Considerations in Drug Development and Environmental Safety

While an effective UV absorber, oxybenzone has become a subject of scientific and regulatory scrutiny.[25] Concerns have been raised about its potential as an endocrine-disrupting chemical and its environmental impact, particularly on coral reefs.[11][17] Studies have suggested links between oxybenzone and coral bleaching, leading to bans on oxybenzone-containing sunscreens in several regions.[13][17] These factors are critical considerations for professionals in drug and cosmetic formulation, highlighting the need for a holistic view of a compound's lifecycle and impact.

In-Depth Profile: Benzyl Salicylate

Benzyl salicylate is an ester of benzyl alcohol and salicylic acid.[14] It is valued in the fragrance and cosmetic industries for its mild, sweet-floral scent and its excellent properties as a fixative, which helps to prolong the longevity of a fragrance.[10][12]

Applications and Physicochemical Rationale

Benzyl salicylate's utility stems from its relatively high boiling point and its ability to act as a solvent for other fragrance components, such as synthetic musks.[14] Its molecular structure also allows it to absorb UV light, providing a secondary benefit of protecting products from photodegradation and offering some level of sun protection in formulations.[12][25] Its classification as an ester makes it chemically stable under normal conditions, though it can be susceptible to hydrolysis under strong acidic or basic conditions.[14]

Analytical Methodologies for Isomer Differentiation

Distinguishing between isomers of C₁₄H₁₂O₃ is paramount for quality control, research, and ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for this purpose.[6][7][26]

Experimental Protocol: Isocratic RP-HPLC for C₁₄H₁₂O₃ Isomer Analysis

This protocol provides a validated method for the separation and quantification of trans-resveratrol and oxybenzone.

Objective: To achieve baseline separation of trans-resveratrol and oxybenzone using a simple, isocratic Reverse-Phase HPLC method with UV detection.

1. Materials and Reagents:

- trans-Resveratrol reference standard (>99% purity)
- Oxybenzone reference standard (>99% purity)
- HPLC-grade Methanol
- HPLC-grade Water
- Orthophosphoric acid (OPA) or Sulfuric acid
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[27][28]

2. Instrumentation:

- HPLC system with an isocratic pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[28][29]

3. Chromatographic Conditions:

- Mobile Phase: Methanol:Water (e.g., 70:30 v/v), acidified with 0.05% OPA.[28][29] The exact ratio may require optimization.
- Flow Rate: 1.0 mL/min[29]
- Column Temperature: 30°C[29]
- Injection Volume: 20 µL[28]
- Detection Wavelength: 306 nm for trans-resveratrol and ~288 nm for oxybenzone. A DAD is ideal for monitoring both.[29]

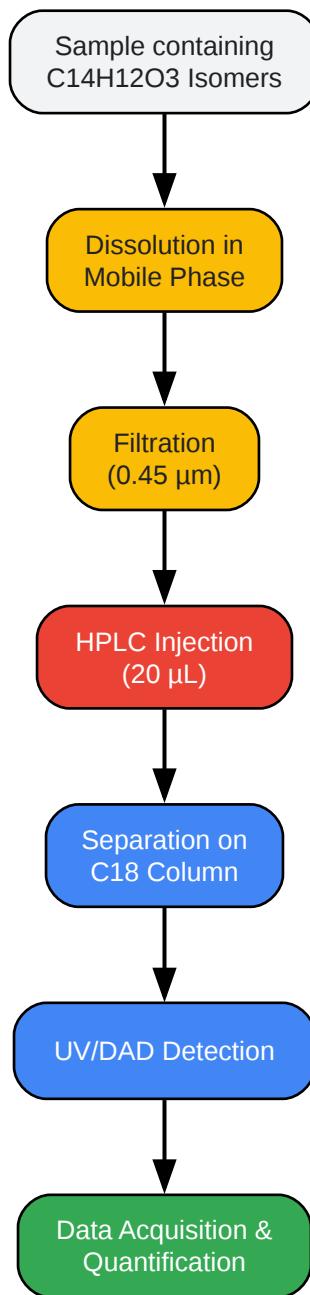
4. Standard Preparation:

- Prepare individual stock solutions of trans-resveratrol and oxybenzone (e.g., 1 mg/mL) in methanol.
- From the stock solutions, prepare a mixed working standard solution containing a known concentration of each analyte (e.g., 10 µg/mL) using the mobile phase as the diluent.[29][30]

5. Sample Preparation:

- Dissolve the sample containing the analytes in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

6. Analysis Procedure:


- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Inject the mixed standard solution to determine the retention times and peak areas for each isomer.
- Inject the prepared sample solution.
- Quantify the analytes in the sample by comparing their peak areas to those of the standards.

Rationale for Experimental Choices:

- C18 Column: The nonpolar stationary phase is ideal for retaining and separating the moderately nonpolar C₁₄H₁₂O₃ isomers.
- Methanol/Water Mobile Phase: This common reverse-phase eluent allows for fine-tuning of polarity to achieve optimal separation. The more nonpolar compound (oxybenzone) will typically have a longer retention time than the more polar resveratrol.
- Acidification: Adding a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl groups on resveratrol, resulting in sharper, more symmetrical peaks and improved reproducibility.
- UV Detection: The aromatic nature of all C₁₄H₁₂O₃ isomers makes them strong chromophores, allowing for sensitive detection using UV spectroscopy.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A standard workflow for the analytical separation of C14H12O3 isomers using HPLC.

Conclusion and Future Perspectives

The molecular formula C14H12O3 serves as a compelling example of how isomeric diversity directly impacts scientific and commercial applications in the pharmaceutical and chemical industries. From the life-extending potential of resveratrol to the protective qualities of

oxybenzone, the specific arrangement of twelve carbon, twelve hydrogen, and three oxygen atoms creates molecules with profoundly different functions.[22] For the drug development professional, a deep understanding of this isomerism is not merely academic; it is essential for innovation, safety, and efficacy. Future research will undoubtedly uncover new isomers of C14H12O3 and further elucidate the complex biological activities of known ones, continuing to enrich the chemical landscape available for therapeutic intervention. The analytical protocols and mechanistic insights provided in this guide serve as a foundational framework for professionals navigating this complex and rewarding field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. supremepharmatech.com [supremepharmatech.com]
- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. asdlib.org [asdlib.org]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scent.vn [scent.vn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. nbino.com [nbino.com]
- 13. Oxybenzone - Wikipedia [en.wikipedia.org]
- 14. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide [chemicalbull.com]

- 15. chembk.com [chembk.com]
- 16. mdpi.com [mdpi.com]
- 17. acs.org [acs.org]
- 18. Resveratrol and its biological actions | Semantic Scholar [semanticscholar.org]
- 19. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of Sirt1 by Resveratrol Inhibits TNF- α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]
- 21. Fortifying the link between SIRT1, resveratrol and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 23. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. slate.greyb.com [slate.greyb.com]
- 26. chemijournal.com [chemijournal.com]
- 27. HPLC Method for Analysis of Trans - Resveratrol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 28. ijper.org [ijper.org]
- 29. globalresearchonline.net [globalresearchonline.net]
- 30. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to C14H12O3: Isomeric Diversity in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584769#molecular-weight-and-formula-c14h12o3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com